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Compound of Interest

Compound Name: 3,5-Dibromoaniline

Cat. No.: B181674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromoaniline, a key intermediate in various synthetic applications. The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

along with standardized experimental protocols for data acquisition. This information is crucial

for substance identification, purity assessment, and quality control in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dibromoaniline.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.03 t (triplet) 1H H-4

6.78 d (doublet) 2H H-2, H-6

3.85 s (singlet) 2H NH₂
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¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

148.6 C-1

123.0 C-3, C-5

121.2 C-4

113.8 C-2, C-6

Infrared (IR) Spectroscopy Data
A specification sheet from a commercial supplier confirms the authenticity of the infrared

spectrum of 3,5-Dibromoaniline, indicating it conforms to reference standards.[1] Key

vibrational frequencies characteristic of the functional groups present in the molecule are

anticipated as follows:

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium-Strong N-H stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic)

1620 - 1580 Medium-Strong N-H bend (amine)

1570 - 1450 Medium-Strong C=C stretch (aromatic ring)

850 - 750 Strong
C-H out-of-plane bend

(aromatic)

600 - 500 Medium-Strong C-Br stretch

Mass Spectrometry (MS) Data
The mass spectrum of 3,5-Dibromoaniline is characterized by a distinctive isotopic pattern

due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

253 ~50 [M+4]⁺ (with two ⁸¹Br)

251 100
[M+2]⁺ (with one ⁷⁹Br and one

⁸¹Br)

249 ~50 [M]⁺ (with two ⁷⁹Br)

170 Variable [M - Br]⁺

91 Variable [M - 2Br]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 3,5-Dibromoaniline (typically 5-25 mg) is dissolved in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a

5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (0 ppm).

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or

500 MHz).

¹H NMR Acquisition:

A standard one-pulse sequence is used.

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and

a relaxation delay of 1-5 seconds.

A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-

noise ratio.
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¹³C NMR Acquisition:

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines

for each unique carbon atom.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 128-1024 or more) and a longer relaxation delay may be

necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
For solid samples like 3,5-Dibromoaniline, several techniques can be employed:

Potassium Bromide (KBr) Pellet:

Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr

powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

The pellet is placed in the sample holder of the FTIR spectrometer.

Attenuated Total Reflectance (ATR):

A small amount of the solid sample is placed directly onto the ATR crystal.

A pressure arm is applied to ensure good contact between the sample and the crystal.

Nujol Mull:

A few milligrams of the solid are ground with a drop of Nujol (mineral oil) to form a paste.

The mull is then spread between two salt plates (e.g., NaCl or KBr).

Data Acquisition:
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A background spectrum of the empty sample holder (or the ATR crystal/salt plates with Nujol)

is recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or after separation by Gas Chromatography (GC-

MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample

is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dibromoaniline.
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General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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